Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate
Overview
Description
Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate: is a chemical compound with the empirical formula C12H15N3O2 and a molecular weight of 233.27 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate typically involves the reaction of 1H-pyrrolo[2,3-B]pyridin-6-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, improved purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the pyrrolopyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate is used as a building block for the synthesis of more complex molecules. Its pyrrolopyridine core is valuable in the construction of pharmaceuticals, agrochemicals, and materials science.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors, receptor ligands, and other bioactive molecules. Its structural features make it a useful tool in probing biological systems and understanding molecular interactions.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, anticancer, and antiviral properties.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include binding to active sites, inhibition of enzymatic activity, or modulation of signaling pathways.
Comparison with Similar Compounds
Tert-butyl 1H-pyrrolo[2,3-B]pyridin-5-ylcarbamate
Tert-butyl 1H-pyrrolo[2,3-B]pyridin-7-ylcarbamate
Tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-yl)carbamate
Uniqueness: Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate is unique in its specific substitution pattern on the pyrrolopyridine ring, which can influence its reactivity and biological activity. Compared to similar compounds, its distinct structural features may result in different pharmacological and chemical properties.
Properties
IUPAC Name |
tert-butyl N-(1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-9-5-4-8-6-7-13-10(8)14-9/h4-7H,1-3H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNKMGRTVONKFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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